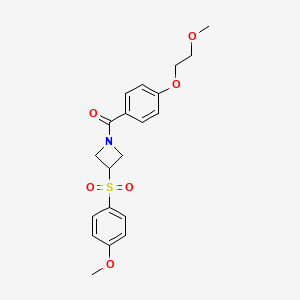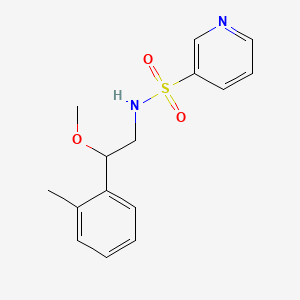![molecular formula C17H13N5S B2372587 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891103-08-5](/img/structure/B2372587.png)
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H13N5S and its molecular weight is 319.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has delved into the synthesis and characterization of various derivatives of triazolo[4,3-b]pyridazine and related compounds. For example, Elgemeie et al. (2017) explored the synthesis of novel alkylsulfanyl pyridones with potential antibacterial and antifungal properties, showcasing the diversity of chemical reactions and structural possibilities within this chemical class (Elgemeie et al., 2017). Similarly, Sallam et al. (2021) synthesized and analyzed the structure of a chloro-phenoxy methyl triazolo[4,3-b]pyridazine derivative, highlighting the importance of heterocyclic compounds in medicinal chemistry (Sallam et al., 2021).
Antimicrobial and Antihypertensive Activities
Several studies have reported the antimicrobial and antihypertensive activities of triazolo[4,3-b]pyridazine derivatives. For instance, the antimicrobial evaluation of thienopyrimidine derivatives by Bhuiyan et al. (2006) and the cardiovascular effects of 1,2,4-triazolo[1,5-a]pyrimidines described by Sato et al. (1980) demonstrate the potential of these compounds as therapeutic agents (Bhuiyan et al., 2006); (Sato et al., 1980).
Antihistaminic and Anti-inflammatory Activities
Gyoten et al. (2003) synthesized triazolo[1,5-b]pyridazine derivatives with antihistaminic activity and an inhibitory effect on eosinophil infiltration, highlighting their potential in treating allergic conditions (Gyoten et al., 2003).
Density Functional Theory (DFT) Studies
DFT studies, such as those conducted by Mozafari et al. (2016), provide insights into the regioselectivity and structural elucidation of novel heterocyclic systems, demonstrating the application of computational chemistry in understanding and predicting the properties of these compounds (Mozafari et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Compounds with a similar [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to interact with their targets through specific interactions facilitated by their ability to accept and donate hydrogen bonds .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in various biochemical pathways, potentially affecting cellular processes such as cell proliferation, inflammation, and oxidative stress .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that these properties could be predicted using computational methods.
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines . For instance, some compounds have been found to induce apoptosis in cancer cells, upregulate pro-apoptotic genes, and downregulate anti-apoptotic genes .
Propiedades
IUPAC Name |
3-benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-6-13(7-3-1)12-23-17-20-19-16-10-9-15(21-22(16)17)14-8-4-5-11-18-14/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKADJHWMUMAZQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2372505.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2372509.png)
![2-[[1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2372510.png)
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2372511.png)
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)
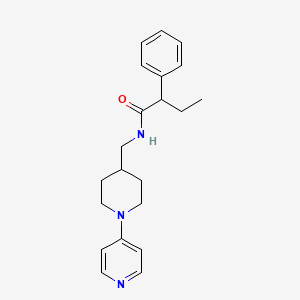
![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)
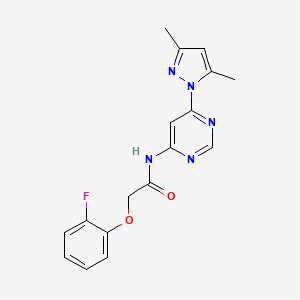
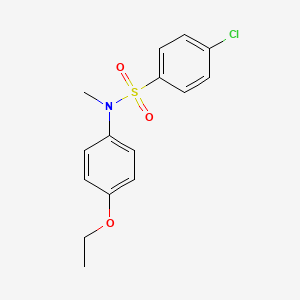
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)
